3-Fenil-1H-imidazol-2-tiona; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

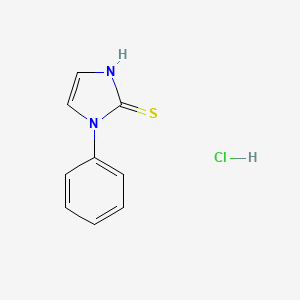

3-Phenyl-1H-imidazole-2-thione;hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a phenyl group attached to the imidazole ring and a thione group at the second position of the imidazole ring, with a hydrochloride salt form.

Aplicaciones Científicas De Investigación

3-Phenyl-1H-imidazole-2-thione;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and catalysts.

Mecanismo De Acción

Target of Action

Imidazole derivatives, which 3-phenyl-1h-imidazole-2-thione;hydrochloride is a part of, are known to interact with a broad range of biological targets due to their versatile chemical and biological properties .

Mode of Action

Imidazole derivatives are known to show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects of these interactions would depend on the specific target and the nature of the interaction.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities . The specific effects of 3-Phenyl-1H-imidazole-2-thione;hydrochloride would depend on its specific targets and the nature of its interaction with these targets.

Análisis Bioquímico

Biochemical Properties

3-Phenyl-1H-imidazole-2-thione;hydrochloride plays a crucial role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions . This inhibition is primarily due to the compound’s ability to bind to the active site of the enzyme, thereby preventing substrate access. Additionally, 3-Phenyl-1H-imidazole-2-thione;hydrochloride has shown affinity for binding with metal ions, which can further influence its interaction with metalloproteins and metalloenzymes .

Cellular Effects

The effects of 3-Phenyl-1H-imidazole-2-thione;hydrochloride on cellular processes are profound. It has been reported to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating the levels of ROS, this compound can affect gene expression and cellular metabolism . In various cell types, including cancer cells, 3-Phenyl-1H-imidazole-2-thione;hydrochloride has demonstrated the ability to induce apoptosis, a process of programmed cell death, which is crucial for eliminating damaged or unwanted cells .

Molecular Mechanism

At the molecular level, 3-Phenyl-1H-imidazole-2-thione;hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can either be reversible or irreversible, depending on the nature of the interaction . Additionally, the compound can interact with DNA, leading to changes in gene expression. This interaction is facilitated by the imidazole ring, which can intercalate between DNA bases, thereby affecting transcription and replication processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenyl-1H-imidazole-2-thione;hydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to 3-Phenyl-1H-imidazole-2-thione;hydrochloride can lead to sustained inhibition of enzyme activity and persistent changes in cellular function .

Dosage Effects in Animal Models

The effects of 3-Phenyl-1H-imidazole-2-thione;hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-Phenyl-1H-imidazole-2-thione;hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in its metabolism include cytochrome P450 oxidases and glutathione S-transferases . These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, 3-Phenyl-1H-imidazole-2-thione;hydrochloride is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it is also transported by specific carrier proteins . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of 3-Phenyl-1H-imidazole-2-thione;hydrochloride is critical for its activity. It has been found to localize primarily in the cytoplasm and the nucleus . In the cytoplasm, it interacts with various enzymes and signaling molecules, while in the nucleus, it can bind to DNA and influence gene expression . Post-translational modifications, such as phosphorylation, can also affect its localization and function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1H-imidazole-2-thione;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenyl isothiocyanate with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of 3-Phenyl-1H-imidazole-2-thione;hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

3-Phenyl-1H-imidazole-2-thione;hydrochloride undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Nitro- or halogen-substituted phenyl derivatives.

Comparación Con Compuestos Similares

Similar Compounds

1-Phenyl-1H-imidazole-2-thione: Lacks the hydrochloride salt form but has similar chemical properties.

3-Phenyl-1H-imidazole-2-sulfonamide: Contains a sulfonamide group instead of a thione group.

2-Phenyl-1H-imidazole-4-carboxamide: Has a carboxamide group at the fourth position of the imidazole ring.

Uniqueness

3-Phenyl-1H-imidazole-2-thione;hydrochloride is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Propiedades

IUPAC Name |

3-phenyl-1H-imidazole-2-thione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S.ClH/c12-9-10-6-7-11(9)8-4-2-1-3-5-8;/h1-7H,(H,10,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGLZIUBFZLCMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CNC2=S.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.